molecular formula C6H10N4O2 B14812604 N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B14812604
M. Wt: 170.17 g/mol
InChI Key: VRKVNGMWLGGQAG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide is a valuable chemical intermediate in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates both a Weinreb amide moiety and a 1,2,4-triazole ring, making it a versatile building block for the synthesis of more complex molecules . The 1,2,4-triazole fragment is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs due to its ability to engage in hydrogen bonding and interact with biological targets . This compound serves as a key precursor in organic synthesis. The Weinreb amide group is highly useful for the preparation of ketones and aldehydes upon reaction with organometallic reagents, while the triazole ring can participate in further functionalization reactions, including substitutions . In research applications, this compound is employed in the design and development of novel pharmacologically active molecules. Recent studies highlight the significance of triazole-containing compounds in the search for new therapeutic agents. For instance, derivatives featuring the 1,2,4-triazole motif have been designed, synthesized, and shown to possess potent anticonvulsant activity in preclinical models . The mechanism of action for such bioactive triazole derivatives often involves interaction with central nervous system targets; specific compounds have been demonstrated to bind to the GABA_A receptor, increase inhibitory neurotransmitter GABA levels in the brain, and exhibit anxiolytic effects, suggesting their potential as anticonvulsant and anxiolytic agents . Researchers value this compound for its role in exploring structure-activity relationships and generating novel chemical entities for biological evaluation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9(12-2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKVNGMWLGGQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=NC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, for 24-36 hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to bind to enzymes and receptors. This binding can inhibit or activate the target, leading to various biological effects. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide with key analogs from the evidence, focusing on structural variations, synthetic approaches, and biological implications.

Substituent Effects on the Acetamide Nitrogen

  • Target Compound : The N-methoxy-N-methyl groups likely enhance solubility and metabolic stability compared to unsubstituted or alkyl-substituted analogs.
  • Analog 1: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 49, ) Substituents: Ethoxy and fluorophenyl groups on the triazole; phenylthio on the acetamide.
  • Analog 2 : 2-(Benzylthio)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide (B4, )
    • Substituents: Benzylthio and methylphenyl groups.
    • Impact: Demonstrated bioactivity in reducing stress responses in honey bees, suggesting triazole-acetamides’ utility in agrochemistry .

Triazole Ring Functionalization

  • Target Compound : The 1H-1,2,4-triazol-1-yl group at the 2-position is conserved across analogs.
  • Analog 3: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Substituents: Bromophenyl-thiazole and benzodiazole-phenoxymethyl groups. Impact: Enhanced π-π stacking interactions in molecular docking studies, suggesting improved target binding .
  • Analog 4 : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, )
    • Substituents: Fluorophenyl and thiophene groups.
    • Impact: The thiophene moiety may confer redox activity or metal-binding properties .

Data Table: Key Analogs and Properties

Compound Name (Source) Substituents Melting Point (°C) Yield (%) Notable Activity/Property
Target Compound N-Methoxy-N-methyl, 1H-1,2,4-triazol-1-yl N/A N/A Hypothesized enzyme inhibition
Compound 49 () Ethoxy, 2-fluorophenyl, phenylthio 150–152 54 Cytohesin inhibition
B4 () Benzylthio, 5-methylphenyl N/A 60 Stress response reduction in honey bees
9c () Bromophenyl-thiazole, benzodiazole-phenoxymethyl Reported ~60–80 Enhanced docking interactions
6a () Naphthalenyloxy-methyl, phenyl N/A ~60–80 CuAAC synthesis optimized

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives?

The synthesis of triazole-substituted acetamides often utilizes click chemistry via 1,3-dipolar cycloaddition between azides and alkynes. For example, copper-catalyzed reactions in solvents like t-BuOH/H₂O (3:1) at room temperature yield triazole intermediates, which are further functionalized via alkylation or amidation . Alternative routes include direct alkylation of pre-formed triazole rings with bromoacetate derivatives under reflux conditions, though regioselectivity challenges may require chromatographic purification .

Q. How is structural confirmation achieved for synthesized this compound compounds?

Characterization relies on multimodal spectroscopy :

  • ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., triazole proton at δ 8.3–8.4 ppm, methyl groups at δ 3.0–3.5 ppm) .
  • IR spectroscopy to identify key functional groups (C=O stretch at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
  • LC-MS/HRMS for molecular ion validation and purity assessment .
  • Elemental analysis to verify stoichiometry (±0.4% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-acetamide synthesis be addressed?

Regioselectivity in triazole formation (1,4- vs. 1,5-isomers) is influenced by catalyst choice (e.g., Cu(I) for 1,4-selectivity) and reaction conditions (temperature, solvent polarity). Computational tools like DFT can predict favorable pathways, while post-synthetic purification via column chromatography or recrystallization resolves isomer mixtures .

Q. What computational strategies predict the biological activity of triazole-acetamide derivatives?

  • PASS program predicts antimicrobial or enzyme-inhibitory potential based on structural similarity to known bioactive compounds .
  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase) by simulating ligand-receptor interactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies between experimental and predicted NMR/IR data are addressed by:

  • 2D NMR techniques (COSY, HSQC) to verify proton-carbon correlations .
  • Density Functional Theory (DFT) calculations to simulate spectra and identify misassignments .
  • Cross-validation with synthetic intermediates or analogs .

Applications in Interdisciplinary Research

Q. How do triazole-acetamides interact with metal ions in biochemical studies?

The 1,2,4-triazole moiety acts as a chelating ligand for metals (e.g., Zn²⁺, Cu²⁺). Applications include:

  • Probing metal-protein interactions via fluorescence quenching or ITC .
  • Designing metal-organic frameworks (MOFs) for catalytic or sensing applications .

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